molecular formula C9H5BrF2N2 B2941481 8-Bromo-2-(difluoromethyl)-1,6-naphthyridine CAS No. 2248394-03-6

8-Bromo-2-(difluoromethyl)-1,6-naphthyridine

Cat. No.: B2941481
CAS No.: 2248394-03-6
M. Wt: 259.054
InChI Key: OUYDUMPMOKBYSM-UHFFFAOYSA-N
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Description

8-Bromo-2-(difluoromethyl)-1,6-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with bromine and difluoromethyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(difluoromethyl)-1,6-naphthyridine typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(difluoromethyl)-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove or alter specific substituents.

    Substitution: Common in the modification of the bromine or difluoromethyl groups.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine or difluoromethyl positions .

Scientific Research Applications

8-Bromo-2-(difluoromethyl)-1,6-naphthyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-2-(difluoromethyl)-1,6-naphthyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

  • 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
  • 8-Bromo-2-(difluoromethyl)-N,6-dimethyl-4-quinolinamine

Comparison: Compared to these similar compounds, 8-Bromo-2-(difluoromethyl)-1,6-naphthyridine stands out due to its unique naphthyridine core, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

8-bromo-2-(difluoromethyl)-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2/c10-6-4-13-3-5-1-2-7(9(11)12)14-8(5)6/h1-4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYDUMPMOKBYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=NC=C21)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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